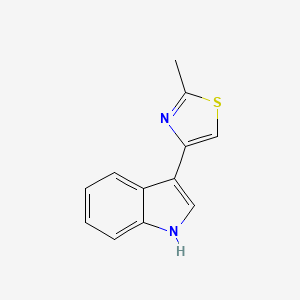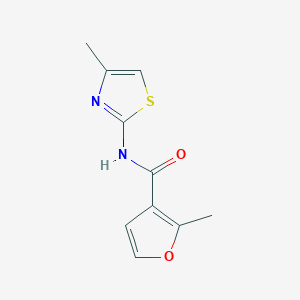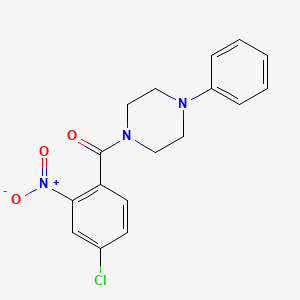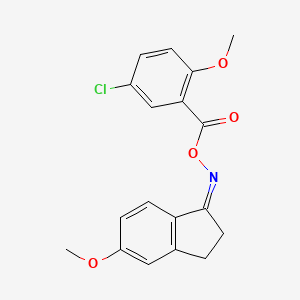![molecular formula C17H19NO5S B5862465 methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5862465.png)
methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate, also known as MDSPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MDSPA is a sulfonamide-based inhibitor that has been shown to have promising effects in various biological systems. In
作用机制
Methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate exerts its effects by binding to the active site of target enzymes, such as carbonic anhydrase IX, cyclooxygenase-2, and acetylcholinesterase. This compound forms a reversible complex with the enzyme, which inhibits its activity. The binding affinity of this compound to the enzyme can be modulated by modifying the structure of this compound or the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target enzyme and the biological system. In cancer cells, this compound has been found to reduce the expression of hypoxia-inducible factor-1α, which is involved in the adaptation of cancer cells to low oxygen conditions. In inflammatory cells, this compound has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. In the brain, this compound has been found to increase the levels of acetylcholine, which is involved in cognitive function.
实验室实验的优点和局限性
Methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate has several advantages for lab experiments, including its high potency, selectivity, and reversibility. This compound can be used to study the role of target enzymes in various biological systems, and to develop new therapeutic agents that target these enzymes. However, this compound also has limitations, such as its poor solubility in water and its potential toxicity at high concentrations. These limitations can be addressed by modifying the structure of this compound or by using alternative inhibitors.
未来方向
There are several future directions for research on methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate. One direction is to explore the potential applications of this compound in other biological systems, such as infectious diseases and metabolic disorders. Another direction is to develop new this compound derivatives that have improved pharmacokinetic and pharmacodynamic properties. A third direction is to use this compound as a tool to study the role of target enzymes in disease pathogenesis and drug development. Overall, this compound has the potential to be a valuable tool for scientific research and drug development.
合成方法
Methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate can be synthesized using a two-step reaction process. The first step involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. The second step involves the reaction of 4-chlorobenzoic acid with 2,3-dimethylaniline and sodium hydride to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as reaction time, temperature, and reagent ratios.
科学研究应用
Methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate has been shown to have potential applications in various biological systems, including cancer, inflammation, and neurodegenerative diseases. This compound has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Inhibition of carbonic anhydrase IX has been shown to reduce tumor growth and metastasis. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, this compound has been found to have neuroprotective effects by inhibiting the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain.
属性
IUPAC Name |
methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12-5-4-6-16(13(12)2)18-24(20,21)15-9-7-14(8-10-15)23-11-17(19)22-3/h4-10,18H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQHIRMXGSCDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5862395.png)

![2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5862405.png)



![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5862448.png)
![2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5862453.png)


![2-(2-methylphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5862466.png)

![1-[(2-phenylvinyl)sulfonyl]indoline](/img/structure/B5862472.png)